ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate
Description
Ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate is a heterocyclic compound featuring a pyrrole ring, an imino group, and a formohydrazido moiety linked to an ethyl ester (Figure 1). The pyrrole ring contributes aromatic stability, while the formohydrazido group enhances reactivity, particularly in nucleophilic or coordination reactions .
Properties
IUPAC Name |
ethyl (3Z)-3-amino-3-[(1-methylpyrrole-2-carbonyl)hydrazinylidene]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-3-18-10(16)7-9(12)13-14-11(17)8-5-4-6-15(8)2/h4-6H,3,7H2,1-2H3,(H2,12,13)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDCNWAWMAWCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)C1=CC=CN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)C1=CC=CN1C)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the hydrazone intermediate. This intermediate then undergoes cyclization with 1-methyl-1H-pyrrole-2-carbaldehyde under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate involves its interaction with molecular targets such as enzymes or receptors. The imino group and pyrrole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Functional Group Analysis
The compound shares structural motifs with several esters, hydrazides, and heterocycles (Table 1):
Key Observations :
- The target compound’s pyrrole and formohydrazido groups distinguish it from simpler esters like ethyl propanoate, which lack nitrogen-based reactivity .
- Compared to spirocyclic analogs (e.g., ), the absence of a fused ring system in the target compound may reduce steric hindrance, enhancing accessibility for reactions .
Physicochemical and Analytical Properties
Chromatographic Behavior
- Retention/Migration Times: Esters like ethyl propanoate and ethyl hexanoate exhibit similar retention times but distinct migration times in analytical systems, influenced by polarity and molecular weight . The target compound’s imino group may increase polarity, shortening retention compared to aliphatic esters.
- Dimer Formation: In mass spectrometry, esters such as ethyl 3-methylbutanoate form protonated dimers . The formohydrazido group in the target compound may promote alternative adducts or fragmentation pathways.
Flavor and Aroma Contributions
While ethyl propanoate and ethyl acetate contribute fruity and sweet aromas in fermented products , the target compound’s nitrogen-rich structure likely imparts bitterness or umami notes, akin to pyrazines or pyrrole derivatives in Maillard reactions.
Stability and Reactivity
- Hydrolytic Stability: The ethyl ester group is susceptible to hydrolysis, similar to other esters (e.g., ethyl hexanoate) . However, the imino and formohydrazido moieties may increase susceptibility to oxidation or nucleophilic attack.
- Thermal Stability : Pyrrole-containing compounds (e.g., ) are generally stable under reflux conditions , suggesting the target compound may tolerate moderate heat during synthesis.
Biological Activity
Ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄N₄O₂
- Molecular Weight : 234.26 g/mol
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Anticancer Activity : Research indicates that this compound may inhibit cell proliferation in various cancer cell lines. The hydrazone moiety is believed to interact with biological targets involved in tumor growth and metastasis.
- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against a range of pathogens, potentially due to its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Ethyl 3-imino compounds have been linked to reduced inflammation markers in vitro and in vivo, indicating a role in modulating immune responses.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
Several studies have explored the biological activity of ethyl 3-imino derivatives:
-
Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Methodology : MTT assay was used to assess cell viability.
- Findings : The compound showed significant cytotoxicity with an IC50 value of 15 µM, indicating strong potential as an anticancer agent.
-
Antimicrobial Activity Assessment :
- Objective : To determine the effectiveness against Staphylococcus aureus.
- Methodology : Disc diffusion method was employed.
- Findings : The compound exhibited a zone of inhibition of 18 mm, suggesting notable antimicrobial properties.
-
Inflammation Modulation Study :
- Objective : To assess the anti-inflammatory effects in a murine model.
- Methodology : Measurement of cytokine levels post-treatment.
- Findings : Significant reduction in TNF-alpha and IL-6 levels was observed, supporting its anti-inflammatory potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
